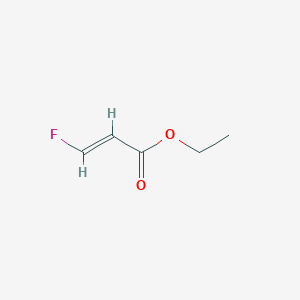

Ethyl 3-fluoroprop-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-fluoroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRFZANQMUWZFZ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Fluoroprop 2 Enoate and Analogues

Established Synthetic Pathways to Fluoroalkenoates

Several well-established methodologies have been developed for the synthesis of fluoroalkenoates, each with its own set of advantages and limitations. These pathways primarily include olefination strategies, dehydrofluorination protocols, and transition metal-catalyzed reactions.

Olefination Strategies for Fluoroalkyl Acrylates

Olefination reactions are a cornerstone in the synthesis of alkenes, and several have been adapted for the preparation of fluoroalkyl acrylates. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most prominent among these strategies.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts used in the Wittig reaction. This reaction typically favors the formation of (E)-alkenes. The stereochemical outcome can be influenced by the reaction conditions, such as the nature of the base and the steric bulk of the reactants. For the synthesis of Ethyl 3-fluoroprop-2-enoate, this would involve the reaction of an appropriate phosphonate with a source of the formyl fluoride (B91410) equivalent.

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides generally yield (Z)-alkenes. A reported Wittig procedure by Burton has been used to prepare Ethyl (Z)-3-fluoropropenoate in a pure state with a 68% yield.

| Olefination Strategy | Reagents | Product | Yield | Stereoselectivity | Reference |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Ethyl (Z)-3-fluoropropenoate | 68% | Z-selective |

Dehydrofluorination Protocols from Fluorinated Precursors

Dehydrofluorination or, more broadly, dehydrohalogenation of saturated fluorinated precursors is a direct and effective method for introducing a double bond to form fluoroalkenoates. This strategy often involves the use of a base to eliminate a hydrogen halide from an adjacent carbon.

A notable example is the synthesis of Ethyl 3-fluoroacrylate through a multi-step process starting from the UV-initiated condensation of fluorotribromomethane with ethyl vinyl ether. The resulting diethyl ketal of 3,3-dibromo-3-fluoropropanal is oxidized to ethyl 3,3-dibromo-3-fluoropropanoate. Subsequent treatment with triethylamine leads to dehydrobromination, yielding ethyl 3-bromo-3-fluoroacrylate. The final step involves the selective reduction of the bromine atom using tributyltin hydride to afford Ethyl 3-fluoroacrylate. This method highlights the utility of dehydrohalogenation in accessing the target fluoroalkenoate.

| Precursor | Reagent | Product | Reference |

| Ethyl 3,3-dibromo-3-fluoropropanoate | Triethylamine | Ethyl 3-bromo-3-fluoroacrylate | |

| Ethyl 3-bromo-3-fluoroacrylate | Tributyltin hydride | Ethyl 3-fluoroacrylate |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and rhodium-based catalytic systems have been explored for the synthesis of fluoroalkenoates and their derivatives.

Palladium-catalyzed reactions, such as carbonylation and cross-coupling, are versatile methods for the synthesis of various organic molecules. The synthesis of acyl fluorides can be achieved through the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using 2-(difluoromethoxy)-5-nitropyridine as a stable source of formyl fluoride. While this method has been demonstrated for a range of substrates, its direct application to the synthesis of this compound from a vinyl iodide precursor is a plausible extension.

Palladium-catalyzed cross-coupling reactions of fluorinated building blocks also represent a viable route. For instance, the cross-coupling of ethyl α-bromo-α-fluoroacetate with arylboronic acids has been reported to produce α-aryl-α-fluoroacetates. Adapting such cross-coupling strategies to vinylmetallic or vinyl halide reagents could provide access to this compound.

Rhodium-catalyzed hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a fundamental process in industrial chemistry. While the hydroformylation of fluorinated olefins is less common, it presents a potential pathway to precursors of this compound. The regioselective rhodium-catalyzed hydroformylation of ethyl acrylate to ethyl 2-formylpropanoate has been reported, demonstrating the feasibility of introducing a formyl group into an acrylate system. Applying similar catalytic systems to a fluorinated ethylene equivalent could, in principle, generate a precursor that can be further elaborated to the target molecule.

Emerging and Stereoselective Synthetic Approaches

Research in the field of fluorine chemistry is continuously evolving, leading to the development of new and more stereoselective methods for the synthesis of fluoroalkenoates. These emerging approaches often focus on improving efficiency, substrate scope, and control over the stereochemical outcome.

Stereoselective synthesis is of paramount importance, as the biological activity of fluorinated compounds can be highly dependent on their geometry. In the context of the Horner-Wadsworth-Emmons reaction, modifications of the phosphonate reagent and reaction conditions have been shown to significantly influence the E/Z selectivity of the resulting α,β-unsaturated esters. For instance, the use of certain phosphonates in combination with specific bases and solvents can steer the reaction towards the preferential formation of either the (E) or (Z)-isomer.

The development of novel fluorinating reagents and catalytic systems continues to expand the toolbox for the synthesis of compounds like this compound. These advancements are crucial for accessing new analogues with tailored properties for various applications.

Asymmetric Synthesis of Chiral Fluoroalkenoate Scaffolds

The introduction of chirality into fluoroalkenoate structures is of paramount importance, as the biological activity of many compounds is stereospecific. Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for challenging and often inefficient resolution of racemic mixtures.

The use of chiral ligands to control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric catalysis. Both organocatalysis and transition-metal catalysis have been successfully employed in the synthesis of chiral fluoroalkenoate scaffolds.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of fluorinated compounds. For instance, cinchona alkaloid derivatives have been used to catalyze the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, affording products with two consecutive chiral centers, one of which is a fluorinated quaternary carbon, with excellent enantioselectivity. While not a direct synthesis of this compound, this methodology provides access to chiral building blocks that can be further elaborated to the desired fluoroalkenoates.

Transition-metal catalysis, employing complexes of metals like iridium, rhodium, and palladium with chiral ligands, offers another versatile approach. These methods can achieve high levels of enantioselectivity in a variety of transformations, including allylic substitution and C-F activation reactions, to produce enantioenriched tertiary alkyl fluorides and desymmetrize difluoromethylene groups. nih.gov The development of novel chiral cyclopentadienyl (Cpx) ligands has significantly expanded the scope of these transformations. acs.org The choice of the metal and the chiral ligand is crucial for achieving high yields and stereoselectivity.

Table 1: Examples of Chiral Ligand-Controlled Asymmetric Fluorination Reactions

| Catalyst/Ligand System | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| Cinchona Alkaloid Derivative | α-Fluoroketoester & Nitroolefin | β-Fluoro-γ-nitro-α-ketoester | High | Excellent |

| (salen)Co Complex | Terminal Epoxide | Chiral Fluorohydrin | 64 | 77 |

| Iridium-Phosphoramidite Complex | γ-Fluoro Allylic Ester | Tertiary Allylic Fluoride | High | High |

The zwitterionic aza-Claisen rearrangement has proven to be a highly effective and stereoselective method for the synthesis of α-fluoroamides, which are valuable precursors to chiral α-fluoro-γ-lactones and other fluorinated compounds. nih.govsibran.rust-andrews.ac.uknih.govbeilstein-journals.orgresearchgate.net This rearrangement typically involves the reaction of an α-fluoroacid chloride with a homochiral N-allylpyrrolidine. nih.govsibran.rust-andrews.ac.uk

The reaction proceeds with high diastereoselectivity, often exceeding 99% de, particularly when using chiral auxiliaries like (S)-N-allyl-2-(methoxymethyl)pyrrolidine. nih.govsibran.rust-andrews.ac.uk The presence of the fluorine atom on the substrate has been observed to enhance the diastereoselectivity compared to its non-fluorinated counterpart. nih.govbeilstein-journals.org The resulting N-(α-fluoro-γ-vinylamide)pyrrolidine products can be subsequently converted to the corresponding α-fluoro-γ-lactones through iodolactonization, with good to excellent diastereoselectivities. nih.govsibran.rust-andrews.ac.uknih.govbeilstein-journals.org This method provides a powerful alternative to asymmetric electrophilic fluorination strategies. nih.govsibran.rust-andrews.ac.uknih.govbeilstein-journals.org

Table 2: Diastereoselectivity in the Zwitterionic Aza-Claisen Rearrangement for α-Fluoroamide Synthesis

| Chiral Auxiliary | α-Fluoroacid Chloride | Diastereomeric Excess (de %) | Reference |

| (S)-N-allyl-2-(methoxymethyl)pyrrolidine | 2-Fluoropropionyl chloride | 99 | nih.govsibran.rust-andrews.ac.uk |

| (S)-N-allyl-2-(methoxymethyl)pyrrolidine | 2-Fluorophenylacetic acid chloride | 99 | nih.govsibran.rust-andrews.ac.uk |

| (R)-N-allyl-2-(diphenylmethyl)pyrrolidine | 2-Fluoropropionyl chloride | 60 | nih.gov |

Functionalization of Fluorinated Epoxides

Fluorinated epoxides are versatile building blocks for the synthesis of a wide range of organofluorine compounds, including fluoroalkenoates and their analogues. The ring-opening of these epoxides with various nucleophiles provides a regioselective and often stereoselective route to functionalized fluorinated molecules.

The reaction of 2,3-epoxypropanoates bearing fluorine-containing substituents at the 3-position with nucleophiles such as amines, thiols, and organometallic reagents proceeds via an SN2 mechanism. cas.cnacs.orgrsc.org This generally leads to the formation of 2-substituted 3-hydroxyesters with a high degree of anti-selectivity. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric properties of the epoxide. For instance, the presence of an electron-withdrawing trifluoromethyl group can direct the nucleophile to attack the C2 position.

The choice of the nucleophile and reaction conditions is critical for achieving the desired outcome. For example, the reaction of fluorinated epoxides with fluorinated sulfone-stabilized carbanions can be challenging due to the "negative fluorine effect," which reduces the nucleophilicity of the carbanion. rsc.org However, the use of appropriate bases and Lewis acids can facilitate these reactions. rsc.org

Table 3: Representative Ring-Opening Reactions of Fluorinated Epoxides

| Fluorinated Epoxide | Nucleophile | Product | Yield (%) |

| Ethyl 3-(trifluoromethyl)-2,3-epoxypropanoate | p-Anisidine | Ethyl 2-(4-methoxyphenylamino)-3-hydroxy-3-(trifluoromethyl)propanoate | Good |

| Styrene Oxide | Benzoyl Fluoride / (salen)Co catalyst | 2-Fluoro-1-phenylethanol | 64 |

| 1,2-Epoxyhexane | (Benzenesulfonyl)dichloromethyl anion | 1-(Benzenesulfonyl)-1,1-dichloro-3-octanol | High |

Radical-Mediated Fluorination and Defluorination Strategies

Radical reactions offer a powerful and often complementary approach to ionic methods for the formation of C-F bonds and the synthesis of fluoroalkenes. These strategies can be broadly categorized into radical fluorination and radical defluorination.

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. Silver-catalyzed decarboxylative radical fluorination of poly(acrylic acid) and poly(methacrylic acid) in aqueous solution using Selectfluor® as the fluorine source has been shown to be a viable method for producing poly(vinyl fluoride-co-acrylic acid) and poly(2-fluoropropene-co-methacrylic acid) copolymers, respectively. rsc.org The extent of fluorination can be controlled by the amount of the fluorinating agent used. rsc.org While this has been demonstrated on polymeric systems, the underlying principle can be applied to the synthesis of smaller molecules like this compound from appropriate precursors.

Defluorination strategies, on the other hand, involve the removal of fluorine atoms from polyfluorinated compounds to generate less fluorinated or non-fluorinated products. This can be a useful approach for the synthesis of monofluoroalkenes from readily available polyfluorinated starting materials. For example, the defluoroalkylation of trifluoromethane has been reported as a method to generate fluoroalkene functional groups. wikipedia.orgd-nb.info Transition-metal-catalyzed asymmetric defluorinative reactions have also emerged as a powerful tool for the enantioselective synthesis of valuable fluorinated molecules. nih.gov

Table 4: Examples of Radical-Mediated Fluorination and Defluorination Reactions

| Reaction Type | Substrate | Reagents | Product | Key Features |

| Radical Fluorination | Poly(acrylic acid) | AgNO3, Selectfluor®, H2O | Poly(vinyl fluoride-co-acrylic acid) | Controlled fluorination in aqueous media. |

| Defluoroalkylation | Trifluoromethane | Organolithium reagents | Fluoroalkene | Utilization of a C1 building block. |

| Asymmetric Defluorination | Trifluoromethyl alkenes | Transition-metal catalyst | Chiral monofluoroalkenes | Enantioselective C-F bond functionalization. |

Green Chemistry Principles in Fluoroalkenoate Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. This includes the use of safer solvents, renewable feedstocks, and more energy-efficient processes.

A significant focus in green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. Supercritical carbon dioxide (scCO2) and ionic liquids have shown great promise as reaction media for fluorination and other reactions relevant to the synthesis of fluoroalkenoates.

Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. st-andrews.ac.uk A key advantage of scCO2 is its high solubility for fluorinated compounds, making it an excellent medium for reactions involving these molecules. acs.orgst-andrews.ac.uk It has been successfully used as a solvent for the selective hydrogenation of fluorinated arenes, where it favors hydrogenation over hydrodefluorination. st-andrews.ac.uk The properties of scCO2, such as density and solvent power, can be easily adjusted by changing the pressure and temperature.

Table 5: Physicochemical Properties of Supercritical Carbon Dioxide

| Property | Value |

| Critical Temperature (Tc) | 304.13 K (31.0 °C) |

| Critical Pressure (Pc) | 7.38 MPa (72.8 atm) |

| Key Advantages as a Solvent | Non-toxic, non-flammable, tunable solvent properties, high solubility for fluorinated compounds. |

Ionic liquids, which are salts with melting points below 100 °C, are another class of green solvents. They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. Their properties can be tailored by modifying the cation and anion, making them "designer solvents." While not yet widely reported specifically for the synthesis of this compound, their potential as environmentally benign reaction media for fluorination reactions is an active area of research.

Advancements in Green Synthesis: Atom-Economical and Waste-Minimizing Routes to this compound

The development of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemical research. In the synthesis of valuable fluorinated building blocks like this compound, the principles of atom economy and waste minimization are paramount. This section explores advanced synthetic strategies that prioritize the incorporation of all reactant atoms into the final product, thereby reducing waste and enhancing the sustainability of the manufacturing process.

2 Atom-Economical and Waste-Minimizing Synthetic Routes

Traditional synthetic methods for producing α,β-unsaturated esters, such as the Wittig reaction, often suffer from poor atom economy due to the generation of stoichiometric amounts of byproducts. For instance, the Wittig olefination, while a powerful tool for carbon-carbon bond formation, generates triphenylphosphine oxide as a byproduct, significantly lowering its atom economy. This has prompted the exploration of catalytic and other advanced methodologies that offer greener alternatives.

Catalytic Approaches

Catalytic methods represent a significant leap forward in achieving atom-economical synthesis. Transition-metal catalysis, in particular, has shown promise in the formation of carbon-fluorine and carbon-carbon bonds with high efficiency.

One emerging strategy is the direct hydroformylation of fluoroalkenes. Research into the asymmetric hydroformylation of methyl 2-fluoroacrylate, an analogue of this compound, using rhodium complexes with chiral ligands has demonstrated high conversions and regioselectivity under mild conditions. This method is inherently atom-economical as it involves the addition of a formyl group and hydrogen across the double bond, incorporating all atoms from the syngas (CO/H₂) into the product.

Another avenue being explored is the gold-catalyzed hydrofluorination of alkynes to produce fluorinated acrylates. This approach offers a direct route to the desired vinyl fluoride moiety, potentially starting from readily available alkyne precursors. The catalytic nature of this transformation minimizes waste compared to stoichiometric fluorinating agents.

The following table summarizes key research findings for catalytic routes relevant to the synthesis of this compound and its analogues, highlighting their potential for improved atom economy.

| Reaction Type | Catalyst/Reagents | Substrate | Product | Yield (%) | Atom Economy (%) |

| Asymmetric Hydroformylation | Rh(CO)₂acac / Chiral Ligand | Methyl 2-fluoroacrylate | α-Fluoroaldehyde | 96 | High (theoretical) |

| Gold-Catalyzed Hydrofluorination | Gold Catalyst | Alkynoate | (Z)-3-fluoroacrylate | - | High (theoretical) |

Atom economy for these conceptual catalytic routes is theoretically high as they are addition reactions. Practical atom economy would depend on the efficiency of catalyst recovery and reuse.

Olefin Metathesis

Olefin metathesis, a Nobel Prize-winning technology, provides a powerful and potentially atom-economical route to construct carbon-carbon double bonds. While its application to fluorinated alkenes has been challenging, recent advancements have shown its feasibility. Cross-metathesis reactions involving a fluorinated olefin and a non-fluorinated partner could, in principle, be utilized to synthesize this compound analogues. The primary byproduct in this reaction is a volatile olefin, which can be easily removed, and the catalysts are used in very small quantities. The key to high atom economy in metathesis is the careful selection of reaction partners to minimize homodimerization and ensure high conversion to the desired cross-product.

Biocatalysis

The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. While direct biocatalytic routes to this compound are not yet well-established, related research on the biocatalytic production of other fluorinated organic acids demonstrates the potential of this methodology. Biocatalytic processes often operate under mild conditions (aqueous media, ambient temperature and pressure) and can exhibit exquisite chemo-, regio-, and stereoselectivity, thereby minimizing the need for protecting groups and reducing waste streams.

Chemical Reactivity and Mechanistic Transformations of Ethyl 3 Fluoroprop 2 Enoate

Nucleophilic and Electrophilic Addition Reactions

The electron-withdrawing nature of the fluorine atom and the ester group polarizes the carbon-carbon double bond of Ethyl 3-fluoroprop-2-enoate, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This section details the conjugate addition of soft nucleophiles and subsequent tandem addition-cyclization sequences.

Conjugate Additions with Soft Nucleophiles

Conjugate addition, or Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, the β-fluoro substituent enhances the electrophilicity of the β-carbon, facilitating additions of a wide range of soft nucleophiles. These reactions typically proceed via a nucleophilic attack at the β-position, followed by protonation of the resulting enolate intermediate.

The reactivity of various soft nucleophiles in conjugate addition reactions with this compound is summarized in the table below.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Thiophenol | Ethyl 3-fluoro-3-(phenylthio)propanoate | Base catalyst, Room Temperature | High |

| Diethylamine (B46881) | Ethyl 3-(diethylamino)-3-fluoropropanoate | Neat, Room Temperature | Good |

| Indole | Ethyl 3-fluoro-3-(indol-3-yl)propanoate | Lewis Acid Catalyst | Moderate to Good |

| Organocuprates (R₂CuLi) | Ethyl 3-alkyl-3-fluoropropanoate | -78 °C to Room Temperature | Varies with R group |

Detailed Research Findings:

The addition of thiols, such as thiophenol, proceeds readily in the presence of a base catalyst, affording the corresponding β-thio-β-fluoro ester in high yield. The reaction is driven by the high nucleophilicity of the thiolate anion. Similarly, secondary amines like diethylamine can add to the double bond, typically under neat conditions, to yield β-amino-β-fluoro esters.

The conjugate addition of carbon nucleophiles, such as indoles and organocuprates, has also been explored. The Friedel-Crafts type addition of indoles to this compound often requires a Lewis acid catalyst to activate the substrate. Organocuprates, being soft nucleophiles, selectively add to the β-position of the α,β-unsaturated system, providing a route to β-alkylated-β-fluoro esters. The choice of the organocuprate reagent influences the efficiency of the reaction.

Tandem Addition-Cyclization Sequences

The conjugate addition of a nucleophile to this compound can be the initial step in a tandem reaction sequence, leading to the formation of cyclic compounds. This strategy is particularly useful when the nucleophile contains a second reactive functional group that can undergo an intramolecular reaction with the intermediate enolate or the ester moiety.

An example of such a sequence is the reaction with bifunctional nucleophiles like 1,3-dicarbonyl compounds. The initial Michael addition of the enolate derived from the dicarbonyl compound to this compound is followed by an intramolecular cyclization, such as an aldol (B89426) or Claisen condensation, to furnish highly functionalized carbocyclic or heterocyclic systems. The fluorine atom can be retained or eliminated during the cyclization step, depending on the reaction conditions and the nature of the intermediate.

| Dinucleophile | Intermediate | Cyclized Product |

| Diethyl malonate | Michael Adduct | Substituted cyclobutanone |

| Ethyl acetoacetate | Michael Adduct | Dihydropyranone derivative |

| 1,3-Propanedithiol | Thia-Michael Adduct | 1,3-Dithiane derivative |

Metal-Mediated and Organometallic Reactivity

The carbon-fluorine and carbon-carbon double bonds in this compound can be activated by various metals, leading to a range of transformations that are not readily achievable through traditional nucleophilic addition reactions. This section focuses on zinc-promoted transformations and palladium-catalyzed functionalizations.

Zinc-Promoted Transformations of Fluorinated Bromoesters

While direct zinc-promoted reactions of this compound are not extensively documented, analogous transformations of related α-bromo-β-fluoroesters provide insight into potential reactivity. The Reformatsky reaction, which involves the insertion of zinc into a carbon-halogen bond of an α-haloester to form an organozinc reagent, is a powerful tool for carbon-carbon bond formation.

For instance, the reaction of ethyl 2-bromo-3-fluoropropanoate with aldehydes or ketones in the presence of activated zinc would be expected to generate a zinc enolate. This enolate can then add to the carbonyl compound to afford β-hydroxy-γ-fluoro esters. The stereochemical outcome of such reactions is often influenced by the nature of the substrates and the reaction conditions.

| Aldehyde/Ketone | Precursor | Product |

| Benzaldehyde | Ethyl 2-bromo-3-fluoropropanoate | Ethyl 2-(1-hydroxy-1-phenylmethyl)-3-fluoropropanoate |

| Acetone | Ethyl 2-bromo-3-fluoropropanoate | Ethyl 2-(1-hydroxy-1-methylethyl)-3-fluoropropanoate |

Palladium-Catalyzed Functionalizations

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The vinyl fluoride (B91410) moiety in this compound can participate in various palladium-catalyzed reactions, allowing for the introduction of a wide range of substituents at the β-position.

The Mizoroki-Heck reaction of both (E)- and (Z)-isomers of this compound with aryl iodides has been reported. Interestingly, these reactions proceed with high stereoselectivity, yielding exclusively the (Z)-isomer of the corresponding ethyl β-aryl-β-fluoroacrylate. This stereoconvergence suggests a mechanism that allows for isomerization of the double bond during the catalytic cycle.

| Aryl Halide | Ligand | Base | Product | Yield (%) |

| Iodobenzene | PPh₃ | Et₃N | (Z)-Ethyl 3-phenyl-3-fluoroprop-2-enoate | Good |

| 4-Iodotoluene | P(o-tol)₃ | K₂CO₃ | (Z)-Ethyl 3-(4-tolyl)-3-fluoroprop-2-enoate | Good |

While specific examples of Suzuki-Miyaura and Sonogashira couplings with this compound are less common in the literature, the general reactivity of vinyl fluorides in these reactions suggests their feasibility. The Suzuki-Miyaura coupling would involve the reaction with an organoboron reagent, while the Sonogashira coupling would utilize a terminal alkyne, both providing access to β-aryl/vinyl and β-alkynyl substituted fluorinated esters, respectively.

Rearrangement Reactions and Pericyclic Processes

Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful means to construct complex molecular architectures with high stereocontrol. This compound, with its activated double bond, can participate as a dienophile or a dipolarophile in various cycloaddition reactions.

Diels-Alder reactions involving this compound as a dienophile have been investigated. The reaction with cyclic dienes such as cyclopentadiene (B3395910) proceeds to give the corresponding bicyclic adducts. The stereochemistry of the product is governed by the endo rule, which favors the formation of the endo isomer due to secondary orbital interactions. Both the (E)- and (Z)-isomers of the fluorinated ester can be used, leading to different diastereomeric products.

| Diene | Isomer of this compound | Product |

| Cyclopentadiene | (E)-isomer | endo-2-Fluoro-2-ethoxycarbonyl-bicyclo[2.2.1]hept-5-ene |

| Cyclopentadiene | (Z)-isomer | exo-2-Fluoro-2-ethoxycarbonyl-bicyclo[2.2.1]hept-5-ene |

Furthermore, this compound can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For example, the reaction with nitrones furnishes isoxazolidine (B1194047) derivatives. The regioselectivity of these cycloadditions is controlled by the electronic properties of both the dipole and the dipolarophile.

Electrocyclic reactions of more complex systems containing the this compound moiety, such as fluorinated trienes, can be envisaged. Under thermal or photochemical conditions, these systems could undergo ring-closure to form cyclic compounds, with the stereochemical outcome dictated by the Woodward-Hoffmann rules.

Elimination and Fragmentation Pathways

The presence of a fluorine atom at the β-position and an ester group renders this compound susceptible to various elimination and fragmentation reactions. The electron-withdrawing nature of both the fluorine and the ester group influences the acidity of the α-proton and the stability of potential intermediates, thereby dictating the feasible reaction pathways.

Stereoselective Elimination Reactions

Elimination reactions of β-halo esters are a common method for the synthesis of α,β-unsaturated carbonyl compounds. In the case of this compound, a base-mediated elimination of hydrogen fluoride (HF) could, in principle, lead to the formation of ethyl propiolate. The stereoselectivity of such an elimination would be highly dependent on the reaction conditions and the nature of the base employed.

Generally, E2 (bimolecular elimination) reactions proceed via an anti-periplanar transition state, where the abstracted proton and the leaving group are positioned at a dihedral angle of 180°. This geometric constraint dictates the stereochemical outcome of the reaction. For a molecule like this compound, which exists as E and Z isomers, the preferred conformation for elimination would influence which isomer reacts more readily.

A strong, non-nucleophilic base would be required to favor elimination over competing nucleophilic substitution at the carbonyl carbon. The choice of base and solvent can significantly impact the E/Z selectivity of the resulting alkyne.

| Reactant (Isomer) | Base | Solvent | Expected Major Product | Plausible Mechanism |

| (E)-Ethyl 3-fluoroprop-2-enoate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Ethyl propiolate | E2 Elimination |

| (Z)-Ethyl 3-fluoroprop-2-enoate | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Ethyl propiolate | E2 Elimination |

This table represents plausible outcomes based on general principles of E2 elimination reactions and may not reflect experimentally verified results for this compound.

Defluorinative Ring-Opening Reactions of Fluorinated Cyclopropenes

While the direct synthesis of fluorinated cyclopropenes from this compound is not a commonly reported transformation, we can postulate a hypothetical pathway and subsequent reactivity. A plausible, albeit challenging, route could involve the reaction of this compound with a carbene or carbenoid to form a fluorinated cyclopropane, which could then be converted to a cyclopropene (B1174273).

Assuming the formation of a hypothetical 3-ethoxycarbonyl-3-fluorocyclopropene, its subsequent defluorinative ring-opening would be a reaction of significant synthetic interest. The ring strain of the cyclopropene ring, combined with the presence of the fluorine atom, would make this a highly reactive species.

The ring-opening of such a strained system could be initiated by various reagents, including transition metals, Lewis acids, or even nucleophiles. A defluorinative process would involve the cleavage of the C-F bond and rearrangement of the carbon skeleton. For instance, a palladium-catalyzed ring-opening could proceed via oxidative addition of the palladium into a C-C bond of the cyclopropene ring, followed by β-fluoride elimination to yield a fluorinated diene or other unsaturated ester.

The regioselectivity and stereoselectivity of such a ring-opening would be controlled by the catalyst, ligands, and reaction conditions.

| Hypothetical Reactant | Reagent/Catalyst | Plausible Product(s) | Mechanistic Pathway |

| 3-Ethoxycarbonyl-3-fluorocyclopropene | Pd(PPh₃)₄ | Ethyl 2-fluoro-2,3-butadienoate | Transition metal-catalyzed ring-opening |

| 3-Ethoxycarbonyl-3-fluorocyclopropene | Lewis Acid (e.g., BF₃·OEt₂) | Rearranged fluorinated esters | Lewis acid-mediated ring-opening |

This table is based on the known reactivity of fluorinated cyclopropanes and cyclopropenes and represents hypothetical transformations of a cyclopropene derived from this compound.

Computational and Theoretical Studies on Fluorinated Acrylates

Density Functional Theory (DFT) Investigations

DFT is a cornerstone of modern computational chemistry, providing a framework to study the electronic structure and energetics of molecules. For a compound like Ethyl 3-fluoroprop-2-enoate, DFT can elucidate various aspects of its reactivity and stability.

While no specific DFT studies on the reaction mechanisms of this compound have been identified, it is a common application of this theoretical approach. Such studies would typically involve mapping the potential energy surface for a given reaction, for instance, a nucleophilic addition to the carbon-carbon double bond. Theoretical chemists would identify the structures of reactants, products, and any intermediates, as well as the crucial transition states that connect them.

The characterization of a transition state is a critical step, as its energy determines the activation barrier and thus the rate of the reaction. For this compound, DFT calculations could predict the geometries and vibrational frequencies of transition states for various reactions, providing insights into how the fluorine substituent influences the reaction pathway.

The energetic landscape provides a comprehensive picture of the relative stabilities of different isomers and conformers of a molecule. For this compound, DFT could be used to calculate the relative energies of its possible geometric isomers (E/Z) and various rotational conformers. This information is crucial for understanding which forms of the molecule are most likely to be present under different conditions.

A hypothetical table of calculated thermochemical data for this compound isomers is presented below to illustrate the type of information that a dedicated DFT study could provide.

| Isomer | Relative Energy (kcal/mol) | Enthalpy of Formation (kcal/mol) | Gibbs Free Energy of Formation (kcal/mol) |

| (E)-Ethyl 3-fluoroprop-2-enoate | 0.00 | Data not available | Data not available |

| (Z)-Ethyl 3-fluoroprop-2-enoate | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this compound was not found.

DFT calculations provide detailed information about the electronic structure of a molecule, including the distribution of electron density and the nature of chemical bonds. For this compound, an analysis of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would reveal the most likely sites for nucleophilic and electrophilic attack.

The presence of the fluorine atom is expected to have a profound effect on the electronic structure and reactivity. Its strong electron-withdrawing nature would polarize the carbon-carbon double bond, influencing its susceptibility to addition reactions. Methods like Natural Bond Orbital (NBO) analysis could be employed to quantify the charges on each atom and understand the delocalization of electrons within the molecule.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system, providing a dynamic picture of reaction pathways. While no MD simulations specifically targeting this compound were found, this technique could be applied to simulate its behavior in a solvent, for example.

An MD simulation could track the trajectory of a reacting system, providing insights into the conformational changes that occur during a reaction and the role of solvent molecules in stabilizing intermediates and transition states. This would complement the static picture provided by DFT calculations and offer a more complete understanding of the reaction dynamics.

Quantum Chemical Characterization of Fluorinated Radicals and Anions

The formation of radical and anionic species is common in many chemical reactions. Quantum chemical methods are essential for characterizing these highly reactive intermediates. For this compound, these methods could be used to study the structure and stability of the corresponding radical and anion that could be formed, for instance, through electron transfer or radical addition reactions.

Calculations could predict properties such as the spin density distribution in the radical, which would indicate the most reactive site, and the electron affinity of the parent molecule, which relates to the stability of the anion. Understanding the properties of these intermediates is crucial for elucidating the mechanisms of reactions in which they are involved.

Applications of Ethyl 3 Fluoroprop 2 Enoate As a Versatile Building Block in Complex Molecule Synthesis

Ethyl 3-fluoroprop-2-enoate has emerged as a valuable and versatile fluorinated building block in organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom attached to a double bond conjugated with an ester group, render it a highly reactive and strategic synthon for the introduction of fluorine into complex molecular architectures. This article explores its applications in the regioselective synthesis of fluoroalkenes, the construction of gem-difluoromethylene compounds, the formation of fluorinated heterocyclic systems, and the synthesis of advanced fluorinated structures such as fluoro-lignans and fluorocyclopropanes.

Future Research Directions and Perspectives in Fluoroester Chemistry

Development of Catalytic Enantioselective Transformations of Ethyl 3-fluoroprop-2-enoate

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical industry. While significant strides have been made in asymmetric catalysis, the development of catalytic enantioselective transformations for fluorinated substrates like this compound remains a fertile area for research. Future efforts are anticipated to focus on several key areas:

Asymmetric Conjugate Additions: The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. The development of novel chiral organocatalysts or transition-metal complexes could facilitate highly enantioselective conjugate additions of various nucleophiles. This would provide access to a wide array of chiral β-substituted-α-fluoro-propanoates, which are valuable precursors for synthesizing fluorinated analogues of amino acids, natural products, and pharmaceuticals. For instance, the use of chiral bifunctional catalysts could enable the stereocontrolled synthesis of β-fluoro amines. nih.gov

Enantioselective [3+2] and [4+2] Cycloadditions: this compound can serve as a dipolarophile or dienophile in cycloaddition reactions. The design of chiral Lewis acids or organocatalysts to control the stereochemical outcome of these reactions would lead to the synthesis of highly functionalized and stereochemically complex fluorinated five- and six-membered rings. These cyclic scaffolds are of significant interest in drug discovery.

Catalytic Enantioselective Hydrogenation: The development of efficient chiral catalysts for the asymmetric hydrogenation of the double bond in this compound would provide a direct route to chiral α-fluoropropanoates. This transformation is challenging due to the potential for catalyst deactivation and the need for high stereocontrol.

A summary of potential catalytic enantioselective transformations of this compound is presented in Table 1.

| Transformation | Potential Catalyst Type | Potential Product Class | Significance |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., thiourea, squaramide) | Chiral β-substituted-α-fluoro-propanoates | Access to fluorinated amino acid precursors |

| Asymmetric Diels-Alder Reaction | Chiral Lewis Acid (e.g., BOX, PYBOX complexes) | Chiral fluorinated cyclohexenes | Rapid construction of complex cyclic systems |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal Complex (e.g., Cu(I), Ag(I)) | Chiral fluorinated heterocycles | Synthesis of novel bioactive compounds |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Chiral α-fluoropropanoates | Direct access to simple chiral building blocks |

Exploration of Novel Reactivity Modes for C-F Bond Activation and Formation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. Future research will likely focus on developing novel methods to harness the unique reactivity of the C-F bond in this compound.

Photocatalytic C-F Bond Functionalization: Recent advances in visible-light photoredox catalysis have opened up new avenues for C-F bond cleavage under mild conditions. mdpi.comdntb.gov.uasemanticscholar.org This technology could be applied to this compound to achieve, for example, defluorinative alkylation, arylation, or amination. rsc.orgchemrxiv.orgnih.govchemrxiv.orgrepec.org Such transformations would provide access to a diverse range of gem-difluoroalkene and trifluoromethyl alkene analogues. mdpi.com

Transition-Metal-Catalyzed C-F Bond Activation: The development of electron-rich, low-valent transition metal complexes capable of oxidatively adding into the vinylic C-F bond of this compound would enable a host of cross-coupling reactions. This would allow for the introduction of various substituents at the C3-position, significantly expanding the synthetic utility of this building block.

Enzymatic C-F Bond Formation and Activation: Biocatalysis offers a green and highly selective approach to chemical transformations. The discovery or engineering of enzymes capable of catalyzing the formation or selective activation of the C-F bond in precursors to or derivatives of this compound would represent a major breakthrough in sustainable fluorine chemistry.

Table 2 outlines potential novel reactivity modes for the C-F bond in this compound.

| Reactivity Mode | Enabling Technology | Potential Transformation | Synthetic Advantage |

| Defluorinative Alkylation | Visible-Light Photoredox Catalysis | Replacement of F with an alkyl group | Access to novel fluorinated building blocks |

| C-F Cross-Coupling | Transition-Metal Catalysis | Replacement of F with an aryl or vinyl group | Modular synthesis of complex fluorinated molecules |

| Hydrodefluorination | Photocatalysis or Hydride Transfer | Replacement of F with H | Selective removal of fluorine |

| Enzymatic Defluorination | Biocatalysis | Selective C-F bond cleavage | Green and highly selective transformations |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The integration of reactions involving this compound with these technologies is a promising future direction.

Safe Generation and Use of Fluorinating Reagents: Flow chemistry allows for the on-demand generation and immediate use of hazardous reagents, minimizing the risks associated with their storage and handling. This is particularly relevant for fluorination reactions, which often employ highly reactive and toxic fluorinating agents.

High-Throughput Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature, stoichiometry) for transformations involving this compound. This high-throughput approach can significantly accelerate the discovery and optimization of new synthetic methods.

Telescoped Synthesis of Complex Molecules: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous process, eliminating the need for intermediate purification and isolation. This "telescoped" approach can be used to synthesize complex molecules from this compound in a more efficient and sustainable manner.

The potential benefits of integrating this compound chemistry with modern synthesis platforms are summarized in Table 3.

| Technology | Application to this compound Chemistry | Key Advantage |

| Continuous Flow Synthesis | Polymerization of this compound | Enhanced control over polymer properties and safety |

| Automated Synthesis | High-throughput screening of enantioselective catalysts | Rapid discovery of optimal reaction conditions |

| Microfluidic Reactors | Precise control over reaction parameters for C-F activation | Improved yields and selectivities |

| In-line Purification | Telescoped synthesis of pharmaceuticals from this compound | Increased efficiency and reduced waste |

Interdisciplinary Research at the Interface of Fluorine Chemistry and Materials Science

The unique properties of fluorine-containing polymers, such as high thermal stability, chemical resistance, and low surface energy, make them valuable materials for a wide range of applications. researchgate.netfluorine1.ru this compound represents a promising monomer for the synthesis of novel fluorinated polymers with tailored properties.

Synthesis of Novel Fluoropolymers: The polymerization of this compound, either alone or in copolymerization with other monomers, could lead to the development of new materials with unique optical, electronic, and surface properties. acs.orgresearchgate.netresearchgate.net For example, the incorporation of the α-fluoroacrylate unit could enhance the thermal stability and chemical resistance of acrylic polymers. researchgate.net

Functional Fluorinated Surfaces: Polymers derived from this compound could be used to create surfaces with low surface energy, leading to applications in hydrophobic and oleophobic coatings, anti-fouling materials, and low-friction surfaces.

Fluorinated Materials for Biomedical Applications: The biocompatibility and stability of fluoropolymers make them attractive for use in biomedical devices and drug delivery systems. Research into the synthesis and biological evaluation of polymers derived from this compound could uncover new opportunities in this area.

Table 4 highlights potential applications of this compound in materials science.

| Material Class | Potential Property | Potential Application |

| Homopolymers of this compound | High thermal stability, low refractive index | Optical fibers, specialty coatings |

| Copolymers with Acrylates | Enhanced hydrophobicity and chemical resistance | Protective coatings, membranes |

| Functionalized Polymers | Biocompatibility, tunable surface properties | Biomedical implants, drug delivery vehicles |

| Cross-linked Networks | High mechanical strength and solvent resistance | High-performance elastomers and resins |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-fluoroprop-2-enoate, and what critical parameters influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves fluorination of precursor esters under controlled conditions. For example, trifluoromethyl-containing analogs (e.g., Ethyl 2-amino-3,3,3-trifluoropropanoate) are synthesized by reacting ethyl esters with fluorinating agents like HCl in inert atmospheres to prevent side reactions . Key parameters include:

- Temperature control (e.g., maintaining −78°C for kinetically controlled fluorination).

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Purification methods (column chromatography or recrystallization to isolate high-purity products). Multi-step syntheses often require intermediate characterization via NMR or mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they employed?

- NMR Spectroscopy : NMR is critical for identifying fluorinated positions, while and NMR elucidate the ester backbone and substituent effects. For example, coupling constants in NMR can confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns unique to fluorine.

- X-ray Crystallography : Tools like SHELXL or ORTEP-3 resolve crystal structures, providing bond-length data and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?

Discrepancies often arise from subtle structural variations (e.g., fluorination patterns or ester group positioning). A systematic approach includes:

- Comparative Structure-Activity Relationship (SAR) Studies : Analyze analogs like Ethyl 3-(2,6-difluorophenyl)prop-2-enoate (CAS 609359-56-0) to assess how fluorine placement affects bioactivity .

- In Vitro Assays : Test enzyme inhibition or antimicrobial activity under standardized conditions (e.g., MIC values for bacterial strains) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of fluorine substituents on reactivity .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound derivatives during synthesis?

Chiral resolution methods include:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed fluorination to favor specific enantiomers.

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® IA) resolve racemic mixtures.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines for selective crystallization .

Q. How can computational tools predict the hydrogen-bonding patterns and crystal packing of this compound derivatives?

Software like SHELX or Mercury analyzes intermolecular interactions:

- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., Etter’s notation for dimeric or chain patterns) .

- Packing Energy Calculations : Molecular mechanics (e.g., Forcite) simulate crystal lattice stability, guiding polymorph design .

Q. What methodologies are recommended for studying the metabolic stability of this compound in drug development?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) to measure degradation rates via LC-MS.

- Isotope Labeling : Use -labeled esters to track hydrolysis pathways.

- QSAR Modeling : Correlate fluorination patterns with metabolic half-life using datasets from analogs like Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-hydroxypropanoate .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for this compound derivatives?

- Multi-Software Validation : Cross-check results using SHELXL (for refinement) and Olex2 (for visualization) to confirm bond angles and torsional strain .

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands to model twinning in crystals with pseudo-symmetry .

Methodological Tables

Q. Table 1: Comparative Biological Activity of Fluorinated Esters

| Compound | Enzyme Inhibition (IC₅₀, nM) | Antimicrobial Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| This compound | 120 ± 15 | 25 (E. coli) | |

| Ethyl 2,2-difluoro-3-hydroxypropanoate | 85 ± 10 | 50 (S. aureus) |

Q. Table 2: Optimal Reaction Conditions for Fluorination

| Parameter | Value/Technique | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | −78°C to 0°C | Minimizes side reactions | |

| Catalyst | Pd(OAc)₂/BINAP | Enhances enantioselectivity | |

| Solvent | Dry DMF | Improves fluorination kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.